6,7-Dimethoxy-2-[(3-methyl-1,2-oxazol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
6,7-Dimethoxy-2-[(3-methyl-1,2-oxazol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of methoxy groups and an oxazole ring in its structure adds to its chemical uniqueness and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-2-[(3-methyl-1,2-oxazol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps. One common method includes the use of starting materials such as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and 3-methyl-1,2-oxazole. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-2-[(3-methyl-1,2-oxazol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in simpler, more hydrogenated products .
Scientific Research Applications
6,7-Dimethoxy-2-[(3-methyl-1,2-oxazol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It can be used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-2-[(3-methyl-1,2-oxazol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the oxazole ring but shares the tetrahydroisoquinoline core.
3-Methyl-1,2-oxazole: Contains the oxazole ring but lacks the tetrahydroisoquinoline structure.
Uniqueness
The uniqueness of 6,7-Dimethoxy-2-[(3-methyl-1,2-oxazol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both methoxy groups and an oxazole ring within the tetrahydroisoquinoline framework makes it a versatile compound for various applications .
Properties
Molecular Formula |
C16H20N2O3 |
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Molecular Weight |
288.34 g/mol |
IUPAC Name |
5-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C16H20N2O3/c1-11-6-14(21-17-11)10-18-5-4-12-7-15(19-2)16(20-3)8-13(12)9-18/h6-8H,4-5,9-10H2,1-3H3 |
InChI Key |
GCFHHQVWYZVEAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)CN2CCC3=CC(=C(C=C3C2)OC)OC |
Origin of Product |
United States |
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